[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride
CAS No.: 1909313-77-4
Cat. No.: VC5148248
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15
* For research use only. Not for human or veterinary use.
![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride - 1909313-77-4](/images/structure/VC5148248.png)
Specification
CAS No. | 1909313-77-4 |
---|---|
Molecular Formula | C10H16Cl2N2O |
Molecular Weight | 251.15 |
IUPAC Name | (3-pyridin-2-ylpyrrolidin-3-yl)methanol;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2O.2ClH/c13-8-10(4-6-11-7-10)9-3-1-2-5-12-9;;/h1-3,5,11,13H,4,6-8H2;2*1H |
Standard InChI Key | IBXYKBYBQIYCLF-UHFFFAOYSA-N |
SMILES | C1CNCC1(CO)C2=CC=CC=N2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrrolidine ring substituted at the 3-position with both a pyridin-2-yl group and a hydroxymethyl moiety. The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the pyrrolidine nitrogen and potentially the pyridine nitrogen, depending on pH. The molecular formula is CHNO·2HCl, with a molecular weight of 265.18 g/mol (base: 192.26 g/mol + 72.92 g/mol for HCl).
Stereochemical Considerations
Analogous compounds, such as those described in EP3585769A1 , highlight the importance of stereochemistry in biological activity. For example, (S)-(3-methylphenyl)-[(2R)-pyrrolidin-2-yl]methanol hydrochloride exhibits distinct pharmacological profiles due to its chiral centers . While the exact stereochemistry of [3-(pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is unspecified in available literature, synthetic routes involving enantioselective reduction or resolution may yield specific diastereomers.
Physical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrrolidine derivatives typically involves cyclization or functionalization of pre-existing rings. For example:
-
Reductive Amination: A ketone intermediate (e.g., 3-pyridin-2-yl-pyrrolidin-3-one) may be reduced using agents like sodium borohydride to yield the hydroxymethyl group.
-
Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt .
A patent (EP3585769A1) describes a three-step synthesis of chiral pyrrolidine derivatives starting from S-proline, involving reduction of a benzoyl-pyrrolidine intermediate . Adapting this method, the pyridin-2-yl group could be introduced via nucleophilic substitution or Suzuki coupling.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d6):
Mass Spectrometry (MS)
Pharmacological Profile
Antiparasitic Activity
While no direct data exists for this compound, structurally related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrate macrofilaricidal activity against Onchocerca volvulus (EC < 100 nM) . The pyridinyl-pyrrolidine scaffold may target similar parasitic pathways, such as neuromuscular signaling or energy metabolism.
Central Nervous System (CNS) Penetration
Analogous compounds with logP > 2.0 (e.g., TDZ-1 in ) exhibit blood-brain barrier (BBB) permeability (brain-to-plasma ratio = 1.1). The dihydrochloride salt of [3-(pyridin-2-yl)pyrrolidin-3-yl]methanol likely reduces lipophilicity, limiting CNS exposure—a critical factor in minimizing neurotoxicity .
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is a candidate for antiparasitic or antiviral drug development. Modifications to the pyridinyl group (e.g., fluorination) could enhance potency, as seen in trifluorophenyl analogs .
Industrial Synthesis
Scale-up processes may employ continuous-flow hydrogenation or enzymatic resolution to optimize stereochemical purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume